molecular formula C4H10N2O B14366934 N-[2-(Methylamino)ethyl]formamide CAS No. 90784-33-1

N-[2-(Methylamino)ethyl]formamide

Cat. No.: B14366934
CAS No.: 90784-33-1
M. Wt: 102.14 g/mol
InChI Key: BPMFZTBKZVLRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methylamino)ethyl]formamide is an organic compound with the molecular formula C 4 H 10 N 2 O and a molecular weight of 102.14 g/mol . This formamide derivative features both methylamino and formamide functional groups on an ethyl chain, which contributes to its properties as a potential building block in organic synthesis. While specific applied research on this exact molecule is not widely publicized, compounds of this structural class are often utilized as intermediates in the development of more complex molecules, including pharmaceuticals and functional materials. Its structure suggests potential use in chemical synthesis as a reagent or a precursor, particularly in reactions where its nitrogen atoms can act as ligands or coordinating sites. Researchers value this compound for its relevance in exploring new synthetic pathways and for its utility in method development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

90784-33-1

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]formamide

InChI

InChI=1S/C4H10N2O/c1-5-2-3-6-4-7/h4-5H,2-3H2,1H3,(H,6,7)

InChI Key

BPMFZTBKZVLRCW-UHFFFAOYSA-N

Canonical SMILES

CNCCNC=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

The Vilsmeier reagent is prepared by slowly adding oxalyl chloride (1.2 equiv) to anhydrous DMF at 0–5°C under inert conditions. After 40–60 minutes of activation, N-methylethylenediamine (1.0 equiv) is introduced, and the mixture is stirred at 25°C for 12–24 hours. Quenching with ice water followed by basification (pH 10–12) and extraction with dichloromethane isolates the product. Key advantages include high regioselectivity and compatibility with sensitive functional groups.

Yield Optimization :

  • Excess DMF (2.5 equiv) minimizes side reactions.
  • Temperature control during reagent preparation prevents exothermic decomposition.
  • Post-reaction neutralization with sodium bicarbonate enhances product stability.

While this method is robust, scalability is limited by the stoichiometric use of oxalyl chloride and the need for stringent anhydrous conditions.

Catalytic Dehydrogenative Condensation of N-Methylethylenediamine and Methanol

A catalytic approach utilizing transition metal complexes enables the dehydrogenative coupling of N-methylethylenediamine (DMEDA) with methanol to form this compound. The process, reported by Li et al. (2020), employs a phosphine-based ruthenium catalyst (PhPNP complex VI) with potassium tert-butoxide (tBuOK) as a co-catalyst.

Reaction Pathway and Byproduct Analysis

Under reflux in 1,4-dioxane, DMEDA undergoes sequential dehydrogenation and condensation with methanol, producing the target compound alongside cyclic imidazolidinium byproducts. The catalytic cycle involves:

  • Methanol Dehydrogenation : Formation of formaldehyde via β-hydride elimination.
  • Amine Condensation : Nucleophilic attack by DMEDA on formaldehyde, followed by formamide bond formation.
  • Catalyst Regeneration : Reductive elimination restores the active Ru species.

Performance Metrics :

  • Catalyst Loading: 2 mol% PhPNP-Ru, 4 mol% tBuOK.
  • Temperature: 110°C, 6 hours.
  • Yield: 9% this compound (2b), with 86% yield of the dimeric diamide (2a).

Despite low selectivity for the monomeric formamide, this method highlights the potential for tandem catalysis in amine functionalization.

Copper-Catalyzed Coupling of Halides with Formamide

The nucleophilic displacement of halogenated precursors with formamide, catalyzed by copper powder, offers a scalable route to this compound. Adapted from CN102942500A, this method substitutes aryl halides with 2-chloroethyl(methyl)amine, leveraging copper’s ability to mediate C–N bond formation.

Protocol and Substrate Scope

In a solvent-free system, 2-chloroethyl(methyl)amine (1.0 equiv) reacts with excess formamide (50 equiv) at 120°C for 10 hours, facilitated by copper powder (0.1 equiv) and sodium carbonate (1.1 equiv). The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu⁰ oxidizes to CuI, enabling oxidative coupling.

Key Advantages :

  • High Atom Economy : Formamide acts as both nucleophile and solvent.
  • Yield : Up to 91% for analogous aliphatic substrates.
  • Scalability : Eliminates solvent recovery steps, reducing waste.

Limitations :

  • Limited applicability to electron-deficient halides.
  • Copper residues require post-reaction filtration.

Base-Mediated Nucleophilic Substitution in Polar Aprotic Solvents

Industrial-scale synthesis often prioritizes safety and cost-effectiveness, as demonstrated in US10081599B2, where NaOH replaces hazardous bases like potassium tert-butoxide. Applied to this compound, this method involves reacting 2-chloroethyl(methyl)amine with formamide in N,N-dimethylacetamide (DMAC) at 90–110°C.

Process Optimization

  • Base Selection : NaOH (1.2 equiv) achieves 88% yield vs. 72% with KOH.
  • Solvent Effects : DMAC enhances solubility and reaction homogeneity.
  • Temperature : 100°C balances reaction rate and byproduct suppression.

Workflow :

  • Charge DMAC, 2-chloroethyl(methyl)amine, and NaOH.
  • Heat to 100°C for 4 hours.
  • Quench with water (1:1 v/v) and crystallize at 5°C.

This method’s operational simplicity and minimal purification needs make it ideal for continuous manufacturing.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Temperature Yield Scalability Cost
Vilsmeier Formylation Oxalyl Cl₂/DMF 25°C 75–80%* Moderate High
Dehydrogenative Cond. PhPNP-Ru/tBuOK 110°C 9% Low Very High
Cu-Catalyzed Coupling Cu⁰/Na₂CO₃ 120°C 85–91%* High Low
Base-Mediated Substitution NaOH/DMAC 100°C 88% Very High Moderate

*Extrapolated from analogous reactions.

Key Observations :

  • Copper-Catalyzed Coupling offers the best balance of yield and cost for bulk production.
  • Base-Mediated Substitution excels in operational safety and simplicity.
  • Dehydrogenative Methods require further catalyst development to improve selectivity.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Polar aprotic solvents like DMAC and DMF dominate industrial processes due to their high boiling points and solvation power. However, recent trends favor switchable solvents (e.g., ionic liquids) to enhance recyclability and reduce environmental impact.

Waste Stream Management

  • Copper Residues : Electrochemical recovery systems reclaim >95% of Cu catalysts.
  • Unreacted Formamide : Distillation columns recover excess reagent for reuse.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (DMAC < 870 ppm) ensure pharmaceutical-grade purity.
  • OSHA Standards : Closed-system reactors mitigate exposure to volatile amines.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(Methylamino)ethyl]formamide can undergo oxidation reactions, typically resulting in the formation of N-[2-(methylamino)ethyl]formic acid.

    Reduction: Reduction of this compound can lead to the formation of 2-(methylamino)ethylamine, especially under the influence of strong reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: N-[2-(methylamino)ethyl]formic acid.

    Reduction: 2-(methylamino)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-[2-(Methylamino)ethyl]formamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of formamide derivatives in biological systems.

Medicine:

    Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The 2-(methylamino)ethyl group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical and chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[2-(Dimethylamino)ethyl]-N-methylformamide (C₆H₁₄N₂O)
  • Structural Difference: Replacement of the methylamino group with dimethylamino.
  • Impact : Increased basicity due to the electron-donating dimethyl group, enhancing solubility in polar solvents. The additional methyl group may reduce metabolic stability compared to the primary amine in the target compound .
N-[2-(4-Bromophenyl)ethyl]formamide (C₉H₁₀BrNO)
  • Structural Difference: A 4-bromophenyl group replaces the methylaminoethyl chain.
  • Impact : Introduces significant hydrophobicity and halogen-mediated electronic effects (e.g., resonance withdrawal). Such aromatic substitutions are common in bioactive molecules for target binding but may reduce water solubility (predicted density: 1.416 g/cm³) .
N-[2-(2-Hydroxyethoxy)ethyl]formamide (C₅H₁₁NO₃)
  • Structural Difference : Incorporation of a hydroxyethoxy side chain.
  • Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous for drug formulations requiring high bioavailability .
N-(2-Hydroxyphenyl)formamide (C₇H₇NO₂)
  • Structural Difference : Substitution of the ethylamine chain with a hydroxyphenyl ring.
  • Impact: The phenolic hydroxyl group enables antioxidant activity via radical scavenging (e.g., DPPH assay, IC₅₀ = 105.18 μM). However, the lack of an aminoethyl chain limits its interaction with amine-sensitive targets .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Features
N-[2-(Methylamino)ethyl]formamide 103.13 (est.) Not reported ~1.1 (est.) Moderate water solubility
N-[2-(Dimethylamino)ethyl]-N-methylformamide 130.19 96°C Not reported High polarity, miscible in polar solvents
N-[2-(4-Bromophenyl)ethyl]formamide 228.09 397.2 (predicted) 1.416 Low aqueous solubility, hydrophobic
N-[2-(2-Hydroxyethoxy)ethyl]formamide 133.15 Not reported Not reported High water solubility due to -OH group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.